2-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N-(2-FURYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a triazole ring, and a benzothiophene moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-[(2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N-(2-FURYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents The benzothiophene moiety is then synthesized and coupled with the triazole derivativeIndustrial production methods may involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-[(2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N-(2-FURYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The benzothiophene moiety may also play a role in modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include:
- 2-(4-FLUOROPHENYL)-5-((2-FURYLMETHYL)AMINO)-1,3-OXAZOLE-4-CARBONITRILE
- 3-ALLYL-5-(4-FLUOROPHENYL)-2-({2-[1-(2-FURYLMETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-OXOETHYL}SULFANYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the triazole ring, fluorophenyl group, and benzothiophene moiety in 2-[(2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-N-(2-FURYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE sets it apart from these similar compounds .
Properties
Molecular Formula |
C25H24FN5O3S2 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[[2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H24FN5O3S2/c1-31-22(15-8-10-16(26)11-9-15)29-30-25(31)35-14-20(32)28-24-21(18-6-2-3-7-19(18)36-24)23(33)27-13-17-5-4-12-34-17/h4-5,8-12H,2-3,6-7,13-14H2,1H3,(H,27,33)(H,28,32) |
InChI Key |
NAOXINCPFDXUTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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